molecular formula C8H12O B14607367 2-Ethenyl-2-ethylcyclobutan-1-one CAS No. 58016-17-4

2-Ethenyl-2-ethylcyclobutan-1-one

Cat. No.: B14607367
CAS No.: 58016-17-4
M. Wt: 124.18 g/mol
InChI Key: IHFIWRBTOHCFLD-UHFFFAOYSA-N
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Description

2-Ethenyl-2-ethylcyclobutan-1-one is an organic compound belonging to the class of cyclobutanones. Cyclobutanones are cyclic ketones with a four-membered ring structure. This compound is characterized by the presence of an ethenyl group (vinyl group) and an ethyl group attached to the cyclobutanone ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-2-ethylcyclobutan-1-one can be achieved through several methods. One common approach involves the cycloaddition reaction, where a diene and a dienophile react to form the cyclobutanone ring. For instance, the Diels-Alder reaction between a suitable diene and an ethenyl-substituted dienophile can yield the desired compound .

Another method involves the ring expansion of cyclopropyl ketones. This can be achieved by treating cyclopropyl ketones with reagents such as diazomethane or diazo compounds under specific conditions to form the cyclobutanone ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-2-ethylcyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The ethenyl and ethyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-Ethenyl-2-ethylcyclobutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethenyl-2-ethylcyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the strain in the cyclobutanone ring, which makes it susceptible to nucleophilic attack and other chemical transformations. The ethenyl group can participate in conjugation and resonance, affecting the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: The parent compound with a simple four-membered ring ketone structure.

    2-Methylcyclobutanone: Similar structure with a methyl group instead of an ethenyl group.

    2-Vinylcyclobutanone: Similar structure with a vinyl group but without the ethyl group.

Uniqueness

2-Ethenyl-2-ethylcyclobutan-1-one is unique due to the presence of both ethenyl and ethyl groups, which impart distinct chemical properties and reactivity compared to other cyclobutanones. The combination of these substituents allows for a broader range of chemical transformations and applications .

Properties

CAS No.

58016-17-4

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

2-ethenyl-2-ethylcyclobutan-1-one

InChI

InChI=1S/C8H12O/c1-3-8(4-2)6-5-7(8)9/h3H,1,4-6H2,2H3

InChI Key

IHFIWRBTOHCFLD-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC1=O)C=C

Origin of Product

United States

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